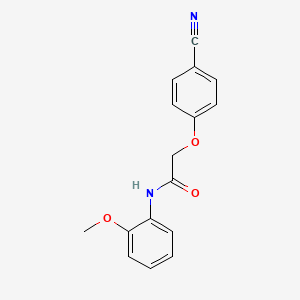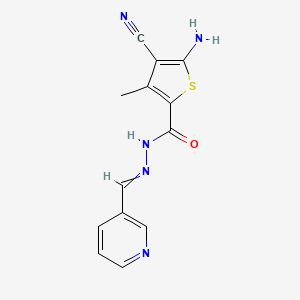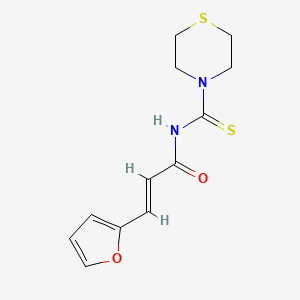
N-cycloheptyl-N'-(4-isopropylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-N'-(4-isopropylphenyl)thiourea, also known as CPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research and agriculture. This compound belongs to the family of thioureas and is known for its ability to inhibit the activity of plant growth regulators, which makes it a potential candidate for herbicide development.
科学研究应用
N-cycloheptyl-N'-(4-isopropylphenyl)thiourea has been studied extensively for its potential applications in various fields. In biomedical research, this compound has been shown to have anti-tumor activity in vitro and in vivo. It has been demonstrated to induce apoptosis in cancer cells by inhibiting the activity of the mitogen-activated protein kinase (MAPK) pathway. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In agriculture, this compound has been studied for its potential use as a herbicide. It has been shown to inhibit the activity of plant growth regulators, which are essential for plant growth and development. This makes this compound a potential candidate for the development of selective herbicides that target specific plant species without harming non-target organisms.
作用机制
The mechanism of action of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea involves the inhibition of specific enzymes or pathways. In cancer cells, this compound inhibits the MAPK pathway, which is involved in cell proliferation and survival. By inhibiting this pathway, this compound induces apoptosis in cancer cells. In plants, this compound inhibits the activity of plant growth regulators, which are essential for plant growth and development. This leads to the inhibition of plant growth and ultimately, the death of the plant.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Additionally, this compound has been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In plants, this compound inhibits the activity of plant growth regulators, which are involved in various physiological processes such as cell division, elongation, and differentiation. This leads to the inhibition of plant growth and ultimately, the death of the plant.
实验室实验的优点和局限性
One advantage of using N-cycloheptyl-N'-(4-isopropylphenyl)thiourea in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable compound for research purposes. Additionally, this compound has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments.
One limitation of using this compound in lab experiments is its limited solubility in water. This compound is highly soluble in organic solvents such as toluene and chloroform but has limited solubility in water. This can make it challenging to use in certain experiments that require water-based solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret some of the results obtained from experiments.
未来方向
There are several future directions for the study of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea. In biomedical research, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Additionally, studies are needed to investigate the potential side effects of this compound and its interactions with other drugs.
In agriculture, further studies are needed to fully understand the mechanism of action of this compound and its potential applications as a herbicide. Additionally, studies are needed to investigate the potential impact of this compound on non-target organisms and the environment.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is straightforward, and it has been shown to have anti-tumor and anti-inflammatory properties in biomedical research. In agriculture, this compound has potential as a herbicide due to its ability to inhibit the activity of plant growth regulators. While there are limitations to using this compound in lab experiments, its high purity and stability make it a reliable compound for research purposes. There are several future directions for the study of this compound, and further research is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea involves the reaction between cycloheptylamine and 4-isopropylphenyl isothiocyanate. The reaction is carried out in anhydrous toluene at room temperature, and the product is obtained after purification through column chromatography. The yield of this compound is typically around 50%, and the purity can be confirmed through NMR spectroscopy.
属性
IUPAC Name |
1-cycloheptyl-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2S/c1-13(2)14-9-11-16(12-10-14)19-17(20)18-15-7-5-3-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTJMJSXHRGYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)



![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)

